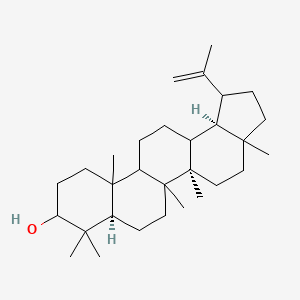

3beta-Hydroxy-20(29)-lupene

説明

特性

分子式 |

C30H50O |

|---|---|

分子量 |

426.7 g/mol |

IUPAC名 |

(5aR,7aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |

InChI |

InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20?,21?,22-,23?,24?,25+,27?,28?,29+,30?/m0/s1 |

InChIキー |

MQYXUWHLBZFQQO-HQBMYVNCSA-N |

異性体SMILES |

CC(=C)C1CCC2([C@H]1C3CCC4C5(CCC(C([C@@H]5CCC4([C@@]3(CC2)C)C)(C)C)O)C)C |

正規SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C |

製品の起源 |

United States |

Ii. Natural Occurrence and Biosynthetic Pathways of 3β Hydroxy 20 29 Lupene

Botanical Sources and Distribution Across Plant Taxa

Lupeol (B1675499) is widely distributed throughout the plant kingdom, found in numerous edible fruits, vegetables, and medicinal plants. frontiersin.orgnih.gov

Identified Plant Genera and Species Rich in 3β-Hydroxy-20(29)-lupene

Lupeol has been identified in a diverse array of plant species. It is notably abundant in certain medicinal plants such as Tamarindus indica, Allanblackia monticola, and Emblica officinalis. frontiersin.orgnih.gov Other significant sources include the latex of the milkweed plant, Calotropis gigantea, and plants like Acacia visco and Abronia villosa. wikipedia.orgresearchgate.net The compound is also a major component in the leaves of Camellia japonica and is found in the Philippine plant Ficus pseudopalma. wikipedia.orgherbs2000.com

Edible sources of lupeol are extensive, encompassing fruits like mangoes, figs, strawberries, red grapes, and olives, and vegetables such as white cabbage, tomatoes, cucumbers, and green peppers. frontiersin.orgresearchgate.netherbs2000.com

The following table provides a summary of plant genera and species identified as sources of lupeol.

| Genus | Species | Common Name | Family |

| Tamarindus | indica | Tamarind | Fabaceae |

| Allanblackia | monticola | --- | Clusiaceae |

| Emblica | officinalis | Indian Gooseberry | Phyllanthaceae |

| Crataeva | nurvala | Varuna | Capparaceae |

| Aegle | marmelos | Bael | Rutaceae |

| Bombax | ceiba | Red Silk-Cotton Tree | Malvaceae |

| Zanthoxylum | riedelianum | --- | Rutaceae |

| Vitellaria | paradoxa | Shea Butter Plant | Sapotaceae |

| Leptadenia | hastata | --- | Apocynaceae |

| Celastrus | paniculatus | Intellect Tree | Celastraceae |

| Himatanthus | sucuuba | Bellaco Caspi | Apocynaceae |

| Glycyrrhiza | glabra | Licorice | Fabaceae |

| Calotropis | gigantea | Crown Flower | Apocynaceae |

| Acacia | visco | White Thorn | Fabaceae |

| Abronia | villosa | Desert Sand-Verbena | Nyctaginaceae |

| Camellia | japonica | Japanese Camellia | Theaceae |

| Ficus | pseudopalma | Philippine Fig | Moraceae |

| Ricinus | communis | Castor Bean | Euphorbiaceae |

| Olea | europaea | Olive | Oleaceae |

| Aloe | vera | Aloe Vera | Asphodelaceae |

| Mangifera | indica | Mango | Anacardiaceae |

| Lupinus | sp. | Lupin | Fabaceae |

| Nyctanthes | arbor-tristis | Night-flowering Jasmine | Oleaceae |

| Blumea | lacera | --- | Asteraceae |

| Diospyros | peregrina | Indian Persimmon | Ebenaceae |

This table is not exhaustive but represents a selection of prominent botanical sources.

Distribution within Plant Organs and Tissues

The accumulation of lupeol varies significantly among different organs and tissues of a plant. For instance, high concentrations are found in the stem bark of Crataeva nurvala. internationaljournalcorner.com Similarly, elm bark contains approximately 800 μg/g of lupeol. frontiersin.org In the castor plant (Ricinus communis), significant quantities of lupeol are deposited on the surface of its aerial organs, where it functions as a major component of the epicuticular wax. mdpi.com

Lupeol is also present in the latex of fig trees, rubber plants, and Calotropis gigantea. researchgate.netnih.gov The leaves of plants like Aloe vera (280 μg/g dry leaf) and Camellia japonica are known to contain lupeol. frontiersin.orgwikipedia.org Fruits are another common site of accumulation, with mango pulp containing around 1.80 μg/g and olive fruit about 3 μg/g. frontiersin.org It is also found in the skin of lupin seeds. nih.gov The roots and root bark of some species, such as Crataeva nurvala, are also sources of this triterpenoid (B12794562). internationaljournalcorner.com

Mevalonate (B85504) Pathway in the Biosynthesis of 3β-Hydroxy-20(29)-lupene

The biosynthesis of lupeol is a complex process that occurs primarily through the mevalonate (MVA) pathway in the cytosol of plant cells. frontiersin.orgmdpi.com This pathway converts simple precursor molecules into the intricate pentacyclic structure of lupeol.

Isoprenoid Precursors and Early Stage Reactions

The MVA pathway begins with the fundamental building block, acetyl-CoA. frontiersin.orgcore.ac.uk Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by the enzyme acetoacetyl-CoA thiolase (AACT). frontiersin.orgmdpi.com Subsequently, 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) converts acetoacetyl-CoA into 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.orgmdpi.com

A critical regulatory step in the pathway is the reduction of HMG-CoA to mevalonate, which is catalyzed by HMG-CoA reductase (HMGR). frontiersin.orgresearchgate.net Mevalonate is then phosphorylated in two successive steps by mevalonate kinase (MK) and phosphomevalonate kinase (MVP) to yield 5-diphosphomevalonate. mdpi.comresearchgate.net This molecule is then decarboxylated by 5-diphosphomevalonate decarboxylase (PMD) to produce the five-carbon isoprenoid precursor, isopentenyl diphosphate (B83284) (IPP). mdpi.comresearchgate.net IPP is subsequently isomerized to its electrophilic counterpart, dimethylallyl diphosphate (DMAPP). frontiersin.orgresearchgate.net These two C5 units, IPP and DMAPP, are the fundamental precursors for all isoprenoids, including lupeol. frontiersin.orgmdpi.com

Squalene (B77637) Cyclization and Enzymatic Mechanisms in Lupeol Formation

The C5 precursors, IPP and DMAPP, are sequentially condensed to form larger molecules. Farnesyl pyrophosphate (FPP) synthase (FPS) combines one molecule of DMAPP with two molecules of IPP to generate the C15 intermediate, farnesyl pyrophosphate. frontiersin.orgmdpi.com Two molecules of FPP are then joined in a head-to-head condensation by squalene synthase (SQS) to form the C30 linear triterpene precursor, squalene. frontiersin.orgresearchgate.net

Squalene then undergoes oxidation by squalene monooxygenase (SQE), also known as squalene epoxidase, to form (3S)-2,3-oxidosqualene. frontiersin.orgwikipedia.orgresearchgate.net This epoxide is a crucial branch-point intermediate in the biosynthesis of sterols and triterpenes. core.ac.uk The cyclization of 2,3-oxidosqualene (B107256) is the first major diversifying step in triterpenoid biosynthesis. core.ac.uk

The formation of lupeol from 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC) called lupeol synthase (LUS). frontiersin.orgmdpi.comwikipedia.org The enzymatic mechanism involves a highly complex and stereospecific series of reactions. The process is initiated by the protonation of the epoxide ring of (3S)-2,3-oxidosqualene, which triggers a cascade of cyclizations. mdpi.com This leads to the formation of a tetracyclic dammarenyl cation intermediate. mdpi.comacs.org A subsequent series of rearrangements, including hydride and methyl shifts, and a final deprotonation step, results in the formation of the characteristic five-ring structure (four six-membered rings and one five-membered ring) of lupeol. frontiersin.orgmdpi.com The conformation of the 2,3-oxidosqualene precursor during this cyclization is typically a chair-chair-chair-boat conformation. mdpi.comacs.org

Key Enzymes and Biosynthetic Intermediates

The biosynthesis of lupeol involves a series of specific enzymes that catalyze each step of the pathway. The key enzymes and intermediates are crucial for the efficient production of the final compound. Two enzymes, HMG-CoA reductase (HMGR) and lupeol synthase (LUS), are considered key enzymes that may determine the flow of acetyl-CoA towards lupeol production. mdpi.com

The following table lists the key enzymes involved in the mevalonate pathway leading to lupeol.

| Enzyme | Abbreviation | Function |

| Acetoacetyl-CoA thiolase | AACT | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. frontiersin.orgmdpi.com |

| 3-Hydroxy-3-methylglutaryl-CoA synthase | HMGS | Converts acetoacetyl-CoA to HMG-CoA. frontiersin.orgmdpi.com |

| 3-Hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a key regulatory enzyme. frontiersin.orgmdpi.com |

| Mevalonate kinase | MK | Phosphorylates mevalonate to 5-phosphomevalonate. mdpi.comresearchgate.net |

| Phosphomevalonate kinase | MVP | Phosphorylates 5-phosphomevalonate to 5-diphosphomevalonate. mdpi.com |

| 5-Diphosphomevalonate decarboxylase | PMD | Decarboxylates 5-diphosphomevalonate to IPP. mdpi.comresearchgate.net |

| Isopentenyl diphosphate isomerase | IDI | Isomerizes IPP to DMAPP. frontiersin.org |

| Farnesyl pyrophosphate synthase | FPS | Synthesizes C15 farnesyl pyrophosphate from IPP and DMAPP. frontiersin.orgmdpi.com |

| Squalene synthase | SQS | Condenses two FPP molecules to form squalene. frontiersin.orgresearchgate.net |

| Squalene monooxygenase / epoxidase | SQE / SE | Oxidizes squalene to 2,3-oxidosqualene. frontiersin.orgresearchgate.net |

| Lupeol synthase | LUS | Cyclizes 2,3-oxidosqualene to lupeol. frontiersin.orgmdpi.com |

The primary biosynthetic intermediates in this pathway include Acetyl-CoA, Mevalonate, Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP), Farnesyl pyrophosphate (FPP), Squalene, and (3S)-2,3-Oxidosqualene.

Genetic and Environmental Factors Influencing 3β-Hydroxy-20(29)-lupene Accumulation

The concentration of 3β-Hydroxy-20(29)-lupene, commonly known as lupeol, within a plant is not a fixed trait. It is the result of a dynamic interplay between the plant's genetic makeup and a variety of external environmental stimuli. Research has demonstrated that specific genes, transcription factors, and epigenetic modifications, as well as abiotic and biotic stresses, can significantly influence the rate of lupeol biosynthesis and its subsequent accumulation.

Genetic Regulation

The biosynthesis of lupeol occurs primarily through the mevalonic acid (MVA) pathway, which involves a series of enzymatic steps to convert acetyl-CoA into the final triterpene product. nih.gov The expression levels of genes encoding key enzymes in this pathway are critical control points for lupeol accumulation.

In the castor plant (Ricinus communis), lupeol is a major component of the surface wax. Studies have revealed that lupeol synthesis is differentially regulated in various organs of the plant. mdpi.comnih.gov A comparative transcriptome analysis between the stem, which has high levels of lupeol, and the hypocotyl, which has low levels, identified two genes, RcHMGR (encoding 3-hydroxy-3-methylglutaryl-CoA reductase) and RcLUS (encoding lupeol synthase), that were significantly upregulated in the lupeol-rich stem tissue. mdpi.com The enzyme HMGR is known to be a rate-limiting step in the MVA pathway, while LUS is directly responsible for cyclizing 2,3-oxidosqualene to form lupeol, making these genes pivotal for its production. mdpi.com

In apple fruit (Malus domestica), physical changes in the fruit skin, such as russeting, can trigger a shift in triterpene metabolism. oup.com Waxy, undamaged apples predominantly accumulate ursane-type triterpenes, but when the cuticle cracks and russeting occurs, the profile shifts towards the production of lupane-type triterpenes, which are derived from lupeol. oup.com This shift is linked to the regulation by specific transcription factors. Correlation analyses identified that MYB transcription factors are strongly associated with the biosynthesis of these lupane-type triterpenes. oup.com Specifically, the transcription factor MYB66 was found to bind to the promoter of the oxidosqualene cyclase gene OSC5, which drives the synthesis of lupeol derivatives. oup.com

Furthermore, epigenetic factors such as DNA methylation can also play a regulatory role. In studies on Eleutherococcus senticosus, it was found that DNA methylation in the promoter regions of key enzyme genes in the MVA pathway, such as squalene epoxidase (SE) and mevalonate pyrophosphate decarboxylase (MDD), could inhibit their expression, leading to reduced accumulation of triterpenoid saponins. researchgate.net This suggests that epigenetic mechanisms can fine-tune the production of lupeol and other triterpenes.

Interactive Data Table 1: Genetic Factors Influencing 3β-Hydroxy-20(29)-lupene Accumulation

| Plant Species | Gene / Transcription Factor | Tissue / Organ | Observed Effect | Reference |

|---|---|---|---|---|

| Ricinus communis (Castor) | RcHMGR, RcLUS | Stem Internode Epidermis | Significant upregulation of gene expression correlated with high lupeol accumulation. | mdpi.com |

| Malus domestica (Apple) | MYB66 (Transcription Factor) | Fruit Skin | Binds to the promoter of OSC5 (an oxidosqualene cyclase), driving the production of lupeol derivatives in response to cuticle cracking. | oup.com |

Environmental Influences

Plants adapt to their environment by modulating the synthesis of various secondary metabolites, which often serve protective functions. researchgate.netppm.edu.pl The accumulation of lupeol is responsive to several environmental and hormonal signals.

The plant hormone auxin has been identified as a significant promoter of lupeol synthesis in castor plants. mdpi.comnih.gov The application of auxin to castor leaves led to a significant increase in lupeol content, while inhibiting auxin transport had the opposite effect. nih.gov This hormonal induction is achieved by activating the expression of the key biosynthetic genes RcHMGR and RcLUS, as their promoter regions contain auxin-responsive elements. mdpi.comnih.gov

Abiotic stresses are well-known elicitors of secondary metabolite production in plants. mdpi.com Physical damage or wounding is a potent stressor. As seen in apple fruit, the cracking of the cuticle that leads to russeting is a physical stress that induces a genetic reprogramming to favor the synthesis of lupeol-derived triterpenes, likely as a protective response to the loss of cuticle integrity. oup.com Other abiotic factors such as salinity, cold, and UV radiation are also known to stimulate the biosynthesis of triterpenoids and other protective compounds in various plant species. researchgate.netmdpi.comsrce.hr For instance, studies on licorice under drought conditions, a similar abiotic stress, found increased expression of genes in the triterpenoid biosynthetic pathway. srce.hr

Interactive Data Table 2: Environmental Factors Influencing 3β-Hydroxy-20(29)-lupene Accumulation

| Factor | Plant Species | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Auxin (Hormone) | Ricinus communis (Castor) | Significantly increased lupeol content. | Induced expression of RcHMGR and RcLUS genes. | mdpi.comnih.gov |

| Cuticle Cracking (Physical Stress) | Malus domestica (Apple) | Shift in triterpene profile towards lupeol derivatives. | Upregulation of MYB66 transcription factor, which activates the OSC5 gene. | oup.com |

| Abiotic Stress (General) | Various Plants | Increased accumulation of triterpenoids and other secondary metabolites. | General defense and adaptation response. | researchgate.netmdpi.com |

Iii. Isolation and Purification Methodologies for 3β Hydroxy 20 29 Lupene from Natural Sources

Extraction Techniques from Biological Matrices

The initial step in obtaining betulin (B1666924) from plant materials, such as birch bark or Adenium obesum stem-bark, is extraction. researchgate.netbioline.org.brtjpr.org This process aims to selectively dissolve the target compound from the complex solid matrix into a liquid solvent.

Conventional solid-liquid extraction using organic solvents remains a widely employed and straightforward method for obtaining betulin. mdpi.comnih.gov The choice of solvent is critical and depends on the polarity of the target compound and the desire to minimize the co-extraction of impurities.

Petroleum Spirit: This non-polar solvent is effective in extracting lipophilic compounds like betulin. In a sequential extraction process, powdered stem-bark of Adenium obesum was first extracted with petroleum spirit (60-80°C) followed by methanol (B129727). researchgate.netbioline.org.brtjpr.org This initial extraction with a non-polar solvent helps to isolate the less polar constituents, including betulin. researchgate.netbioline.org.brtjpr.org

Methanol: As a polar protic solvent, methanol is also used for betulin extraction. google.com In some procedures, it is used sequentially after extraction with a less polar solvent like petroleum spirit. researchgate.netbioline.org.brtjpr.org The ethanolic extract of Betula utilis bark has been shown to contain a high concentration of its constituents, indicating that polar solvents are effective for extraction. researchgate.netphytojournal.comphytojournal.com

Hydroalcoholic Solutions: Mixtures of alcohol and water are also utilized. For instance, a 98% ethanol (B145695) concentration was found to be optimal in one study for ultrasound-assisted extraction. researchgate.net In another case, a 20% alkali solution in a hydroalcoholic medium was used for hydrolysis during extraction. nih.gov

The selection of the solvent system is a critical parameter influencing the yield and purity of the extracted betulin. A variety of organic solvents, including ethanol, propan-2-ol, n-heptane, n-hexane, ethyl acetate (B1210297), dichloromethane (B109758), and chloroform (B151607), have been reported for this purpose. mdpi.comnih.gov

Table 1: Comparison of Solvent-Based Extraction Approaches for Betulin

| Solvent System | Source Material | Key Findings | Reference(s) |

|---|---|---|---|

| Petroleum Spirit (60-80°C) | Adenium obesum stem-bark | Used in sequential extraction to isolate less polar compounds including betulin. | researchgate.netbioline.org.brtjpr.org |

| Methanol | Adenium obesum stem-bark, Betula utilis bark | Effective polar solvent, often used after initial extraction with a non-polar solvent. | researchgate.netbioline.org.brtjpr.orggoogle.comresearchgate.netphytojournal.comphytojournal.com |

| Ethanol (98%) | White birch bark | Optimal concentration for ultrasound-assisted extraction, yielding up to 23.17%. | researchgate.net |

| Hydroalcoholic alkali solution | Kyrgyz birch bark | A 20% alkali solution was used for hydrolysis to maximize betulin yield. | nih.gov |

| Various organic solvents | Birch bark | Solvents like ethanol, ethyl acetate, and dichloromethane are commonly used. | mdpi.comnih.gov |

To enhance extraction efficiency, reduce solvent consumption, and shorten processing times, several advanced extraction technologies have been investigated. These methods often utilize physical principles to facilitate the release of betulin from the plant matrix. mdpi.comnih.gov

Ultrasound-Assisted Extraction (UAE): This technique employs acoustic cavitation to disrupt cell walls, thereby improving solvent penetration and mass transfer. mdpi.com Studies have shown that UAE can significantly increase the yield of betulin from white birch bark. researchgate.netaeeisp.com Key parameters influencing UAE efficiency include ultrasound power, extraction temperature, time, and the liquid-to-solid ratio. aeeisp.com Optimization of these parameters, for instance using a 98% ethanol concentration and a 1:42 solid-to-solvent ratio, can lead to a predicted maximum betulin productivity of 23.17%. researchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant material, leading to cell rupture and enhanced extraction. researchgate.net This method can reduce extraction time significantly compared to conventional techniques. woodresearch.sk For instance, MAE of betulin from birch bark has been shown to be 10-15 times faster than traditional methods. woodresearch.sk Optimized conditions for MAE of betulinic acid from Dillenia indica were found to be an extraction time of 15 minutes at 90°C and a microwave power of 100 W, resulting in a yield of 0.91% w/w. japsonline.com

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. SFE is considered a more complex but also more selective method. mdpi.comnih.govnih.gov It can be performed with pure CO2 or with the addition of a co-solvent like methanol, ethanol, or acetone (B3395972) to modify the polarity of the fluid and enhance the extraction of specific compounds. mdpi.comnih.govnih.govwoodresearch.sk

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses conventional solvents at elevated temperatures and pressures. rsc.org These conditions increase the solubility and diffusion rate of the analyte, leading to a more exhaustive extraction compared to classical methods. rsc.org

These advanced techniques offer significant advantages over traditional solvent extraction, including higher efficiency and reduced environmental impact. rsc.orgcsic.es

Solvent-Based Extraction Approaches (e.g., Petroleum Spirit, Methanol, Hydroalcohol)

Chromatographic Purification Strategies

Following extraction, the crude extract contains a mixture of compounds. Therefore, chromatographic techniques are essential to isolate and purify 3β-hydroxy-20(29)-lupene to the desired level. mdpi.comnih.gov

Column chromatography is a fundamental and widely used technique for the preparative separation of compounds from a mixture. mdpi.comnih.gov The crude extract is loaded onto a column packed with a stationary phase, and a mobile phase is passed through the column to elute the components at different rates based on their affinity for the stationary and mobile phases.

For the purification of betulin, silica (B1680970) gel is commonly used as the stationary phase. nih.govphytojournal.comimist.ma The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. researchgate.netphytojournal.comphytojournal.com By gradually increasing the polarity of the mobile phase (gradient elution), different fractions can be collected. phytojournal.comimist.ma For example, betulin has been successfully isolated from a dichloromethane fraction using a silica gel column with an ethyl acetate and n-hexane solvent system in various ratios (1:10, 1:5, 1:3, 1:2). researchgate.netphytojournal.comphytojournal.com In another instance, an ethanolic extract was fractionated on a silica gel column, and betulin was eluted with a mixture of ethyl acetate and methanol (30:70 v/v). imist.ma

Table 2: Column Chromatography Parameters for Betulin Purification

| Stationary Phase | Mobile Phase System | Source of Extract | Eluted Fraction Containing Betulin | Reference(s) |

|---|---|---|---|---|

| Silica Gel (60-120 mesh) | n-hexane:ethyl acetate (gradient) | Betula utilis (dichloromethane fraction) | Eluted with 1:2 ratio of ethyl acetate:n-hexane | phytojournal.com |

| Silica Gel | n-hexane, ethyl acetate, methanol (gradient) | Coleus forskohlii (ethanolic extract) | Eluted with 30:70 v/v ethyl acetate:methanol | imist.ma |

| Silica Gel | Chloroform | Birch bark extract | Used to remove colored impurities | nih.gov |

Thin-layer chromatography is an indispensable tool for monitoring the progress of column chromatography fractionation and for assessing the purity of the isolated compounds. nih.govmdpi.com A small amount of each fraction is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel GF254). nih.gov The plate is then developed in a chamber containing a suitable mobile phase.

The choice of the mobile phase is crucial for achieving good separation. A common solvent system for the TLC analysis of betulin is a mixture of benzene (B151609), ethyl acetate, and formic acid (36:12:5). nih.govthieme-connect.com Other systems include hexane (B92381):ethyl acetate (1:1), which gives a retention factor (Rf) of 0.40 for betulin, and chloroform:ethanol (40:1). mdpi.com For the analysis of betulinic acid, a related triterpenoid (B12794562), mobile phases such as hexane:ethyl acetate:formic acid (3:2:0.02 v/v/v) have been used. who.intasianpubs.org After development, the spots are visualized, often by spraying with a reagent like anisaldehyde-sulfuric acid followed by heating, which produces colored spots. nih.govthieme-connect.com The Rf value of the spot corresponding to betulin is compared with that of a standard sample to confirm its presence. For instance, an Rf of 0.50 was observed for betulin from Coleus forskohlii extract. imist.ma

High-performance liquid chromatography is a powerful technique that can be used for both analytical quantification and preparative isolation of compounds with high purity. nih.gov For preparative purposes, a larger column is used to handle higher sample loads.

Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of triterpenes like betulin. nih.gov In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. who.intnih.gov A typical mobile phase for the separation of betulin is a mixture of acetonitrile (B52724) and water. mdpi.comresearchgate.netresearchgate.net For instance, an isocratic elution with acetonitrile and water (80:20 v/v) at a flow rate of 1.0 ml/min has been used. researchgate.net Detection is often carried out using a UV detector at a wavelength of 210 nm, where betulin exhibits absorption. mdpi.comwho.int The temperature of the column is also an important parameter and is often maintained at a constant value, such as 25°C or 35°C, to ensure reproducible retention times. mdpi.comwho.int

Table 3: HPLC Conditions for Betulin Analysis and Isolation

| HPLC Mode | Column | Mobile Phase | Detection | Key Application | Reference(s) |

|---|---|---|---|---|---|

| RP-HPLC | C18 | Acetonitrile:Water (80:20) | UV at 210 nm | Quantification of betulin | mdpi.comresearchgate.net |

| RP-HPLC | C18 | Acetonitrile:Methanol:Acidified Water (70:20:10) | UV at 210 nm | Separation of betulinic acid | who.int |

| RP-HPLC | C18 | Methanol:Water (87:13 with 0.1% TFA) | UV at 210 nm | Determination of betulin | rsc.org |

Thin-Layer Chromatography (TLC) for Purity Assessment and Monitoring

Ancillary Purification Procedures (e.g., Recrystallization)

Following primary separation techniques such as column chromatography, ancillary purification procedures are often essential to achieve a high degree of purity for 3β-Hydroxy-20(29)-lupene, commonly known as lupeol (B1675499). Recrystallization is the most frequently employed method for this purpose, effectively removing residual impurities and yielding the compound in a crystalline form. This final polishing step relies on the principle of differential solubility of lupeol and contaminants in a selected solvent or solvent system at varying temperatures.

The choice of solvent is critical and is determined empirically based on the solubility characteristics of the crude lupeol isolate. An ideal recrystallization solvent will dissolve lupeol sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Research has identified several effective solvents and solvent systems for the recrystallization of lupeol.

Detailed research findings indicate that both single-solvent and mixed-solvent systems are effective. For instance, crude lupeol can be repeatedly recrystallized using absolute ethanol or ethyl acetate to obtain a final product with a purity exceeding 95%. google.com Another common solvent is hexane; a lupeol-rich extract can be dissolved in hexane (as a 10% weight-by-weight solution), heated to reflux at 70°C, and then cooled to 20°C to allow for the precipitation of lupeol. google.com The resulting crystals are typically washed with cold hexane to remove any remaining soluble impurities, yielding a product with a lupeol content as high as 96.5%. google.com Other solvents reported for the successful crystallization of lupeol include acetone and a mixture of chloroform and methanol. psu.edupubtexto.com

In cases where lupeol is present in a complex mixture with structurally similar triterpenoids, such as β-amyrin, simple recrystallization may be insufficient. In such scenarios, fractional crystallization of derivatized compounds can be an effective strategy. For example, a mixture of lupeol and β-amyrin can be converted to their benzoate (B1203000) derivatives, which can then be separated by fractional crystallization from a mixture of ethyl acetate and ethanol. tandfonline.com Following separation, the purified lupeol benzoate is debenzoylated to yield pure lupeol. tandfonline.com

The table below summarizes various solvent systems and conditions documented for the recrystallization of 3β-Hydroxy-20(29)-lupene.

| Solvent System | Conditions | Outcome/Purity | Reference |

| Absolute Ethanol | Repeated recrystallization | >95% pure lupeol | google.com |

| Ethyl Acetate | Repeated recrystallization | >95% pure lupeol | google.com |

| Hexane | Dissolve at 70°C, cool to 20°C, wash with cold hexane | 96.5% lupeol content | google.com |

| Acetone | Dissolving and recrystallizing | Purified white solid compound | pubtexto.com |

| Chloroform/Methanol | Repeated crystallization | White solid lupeol | psu.edu |

| Ethanol | Recrystallization | Fine needles, m.p. 215-216°C | tandfonline.com |

| Ethyl Acetate | Single recrystallization of hexane-soluble fraction | Pure lupeol | google.com |

This final purification step is indispensable for obtaining lupeol of a grade suitable for spectroscopic analysis and other sensitive applications. The physical form of the purified compound is often described as white, needle-like crystals. tandfonline.combioline.org.br

Iv. Chemical Synthesis and Semisynthesis of 3β Hydroxy 20 29 Lupene and Its Analogues

Total Synthesis Approaches to the Lupane (B1675458) Triterpenoid (B12794562) Skeleton

The total synthesis of the lupane framework is a complex undertaking due to its stereochemically rich and complex ring system. Early efforts in the field laid the groundwork for constructing this intricate architecture. A notable approach involved utilizing an enolate trapping method to control the stereochemistry of the multiple chiral centers. acs.org

A significant breakthrough was the development of a short and enantioselective total synthesis of lupeol (B1675499). acs.org This strategy addressed a long-standing challenge in natural product synthesis. frontiersin.orgnih.gov The biosynthesis of the lupane skeleton proceeds via the cyclization of 2,3-oxidosqualene (B107256), a process catalyzed by specific oxidosqualene cyclases (OSCs). tandfonline.com This natural pathway has inspired synthetic chemists to devise biomimetic strategies for constructing the pentacyclic core. While the heterologous biosynthesis of triterpenoids is a promising alternative, the chemical synthesis remains vital for creating analogues with unnatural substitution patterns. tandfonline.com The complexity of these syntheses often involves numerous steps and requires sophisticated strategies for ring construction and stereochemical control.

Semisynthetic Derivatization of 3β-Hydroxy-20(29)-lupene

Given the ready availability of lupeol from various plant sources, semisynthesis is a more practical and widely employed approach for generating a diverse range of analogues. nih.govmdpi.com The primary sites for chemical modification on the lupeol scaffold are the C-3 hydroxyl group and the C-20(29) isopropenyl moiety. nih.govmdpi.comresearchgate.net

Modifications at the C-3 Hydroxyl Group

The C-3 hydroxyl group is a frequent target for derivatization to enhance the biological activity and physicochemical properties of lupeol. nih.govnih.gov Common modifications include oxidation, esterification, and the introduction of various functional groups.

Oxidation: The hydroxyl group at C-3 can be oxidized to a ketone to produce lupenone (B1675497). This transformation is often a preliminary step for further modifications. psu.edu For instance, lupenone can undergo aldol (B89426) condensation with various aromatic aldehydes to generate benzylidene derivatives. informahealthcare.com

Esterification: Esterification of the C-3 hydroxyl group with different carboxylic acids has been extensively explored. frontiersin.orgresearchgate.net This strategy can lead to the creation of ester and amide linkages, which have been shown to influence biological activity. researchgate.net For example, lupeol esters with propionate (B1217596), succinate, isonicotinate, and acetylsalicylate have been synthesized using eco-friendly methods. researchgate.net

Introduction of Heterocycles: Fusing heterocyclic rings to the A-ring of the lupeol scaffold is another approach to generate novel derivatives. nih.govnih.gov This can involve creating hybrids with moieties like pyrimidines. researchgate.net

Transformations Involving the C-20(29) Isopropenyl Moiety

The isopropenyl group at the C-19 position is another key site for chemical manipulation, allowing for the introduction of diverse functionalities. nih.govresearchgate.net

Oxidation and Ozonolysis: The double bond of the isopropenyl group can be subjected to oxidation or ozonolysis. For example, oxidation with reagents like Oxone® can transform the isopropenyl group into a 2-formylethyl group at C-19. mdpi.com Ozonolysis of the isopropenyl group leads to the formation of 20-oxo-lupane type triterpenoids, which serve as scaffolds for synthesizing chalcone (B49325) derivatives. mdpi.com

Cyclization and Addition Reactions: The isopropenyl moiety can undergo cyclization to form heterocyclic rings. For instance, pyrazoline derivatives have been synthesized through the modification of this group. nih.govresearchgate.net Allylic oxidation of lupeol with selenium dioxide can introduce an aldehyde group at C-30, creating a bifunctional unit for further derivatization. psu.edu

Epoxidation: The double bond can be epoxidized to form an oxirane ring. chesci.com

Chemical Manipulations at Other Carbon Positions (e.g., C-28, C-30)

While less common than modifications at C-3 and C-20(29), chemical changes at other positions, such as C-28 and C-30, have also been investigated to create lupeol analogues. nih.gov These positions are more frequently targeted in the derivatization of related lupane triterpenoids like betulinic acid, which possesses a carboxylic acid at C-28. nih.govnih.govorientjchem.org

In the context of lupeol itself, which lacks a functional group at C-28, modifications often involve the introduction of functionalities through multi-step synthetic sequences. For instance, derivatives of betulinic acid, which is structurally very similar to lupeol, have been synthesized with modifications at the C-3, C-28, and C-30 positions. nih.govmdpi.com The insights gained from the derivatization of betulinic acid can often be applied to the synthesis of lupeol analogues. For example, biotinylated bioconjugates of betulinic acid have been synthesized through derivatizations at C-3, C-28, or C-30. researchgate.net

Design and Synthesis of Novel 3β-Hydroxy-20(29)-lupene Analogues

The design and synthesis of novel lupeol analogues are driven by the quest for compounds with enhanced therapeutic properties and improved bioavailability. researchgate.netnih.gov This often involves the creation of hybrid molecules that combine the lupeol scaffold with other pharmacologically active moieties. nih.gov

Researchers have synthesized a variety of novel derivatives, including:

Benzylidene derivatives: These are prepared by aldol condensation of lupenone with different aromatic aldehydes. informahealthcare.com

Oxime ester derivatives: Synthesized from lupenone oxime, these compounds have been evaluated for their biological activities. psu.edu

Heterocyclic derivatives: The introduction of pyrazoline, pyrimidine, and other heterocyclic moieties has yielded compounds with interesting biological profiles. nih.govresearchgate.net

Conjugates: Lupeol and its derivatives have been conjugated with molecules like rhodamines to potentially enhance cytotoxicity. mdpi.com

The following table provides examples of synthesized lupeol analogues and their reported activities:

| Derivative Type | Modification Site(s) | Synthetic Approach | Reported Activity | Reference |

| Benzylidene derivatives | C-2 | Aldol condensation of lupenone | α-glucosidase inhibition, weak cytotoxicity | informahealthcare.comnih.gov |

| Pyrazoline derivatives | C-19 isopropenyl group | Cyclization reaction | PTP-1B inhibition | researchgate.net |

| Pyrimidine-2(5H)-thione derivative | C-19 isopropenyl group | Multi-step synthesis | Antitumor activity | researchgate.net |

| Lupeol esters | C-3 hydroxyl group | Esterification | PTP-1B inhibition | researchgate.net |

| Oxime ester derivatives | C-3 hydroxyl group | Oximation followed by esterification | Antimicrobial and anti-proliferative activity | psu.edu |

| 2-formylethyl derivative | C-19 isopropenyl group | Oxidation with Oxone® | α-glucosidase inhibition | mdpi.com |

Challenges and Innovations in Synthetic Methodologies

The synthesis of lupeol and its analogues is not without its challenges. The stereochemical complexity of the lupane skeleton requires precise control over reaction conditions to achieve the desired stereoisomers. researchgate.net Furthermore, the poor water solubility and bioavailability of lupeol and many of its derivatives pose significant hurdles for their clinical application. frontiersin.orgnih.govnih.gov

To overcome these challenges, several innovative strategies have been developed:

Eco-friendly Synthesis: The use of environmentally friendly reagents and conditions for reactions like esterification is a notable advancement. researchgate.net

Biocatalysis: The use of enzymes or whole-cell systems for specific transformations offers a green and highly selective alternative to traditional chemical methods. nih.gov For instance, biocatalysis has been explored for the modification of lupane triterpenoids. nih.gov

Novel Reagents: The use of reagents like Oxone® for the oxidation of the isopropenyl group represents a methodological innovation. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial for guiding the design of more potent and selective analogues. researchgate.net These studies help in identifying the key structural features responsible for biological activity. scirp.org

Development of Prodrugs: The synthesis of prodrugs is a strategy to improve the pharmacokinetic properties of lupeol derivatives. nih.gov

V. Structural Characterization and Elucidation of 3β Hydroxy 20 29 Lupene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments (e.g., ¹H NMR, ¹³C NMR, 2D NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of lupeol (B1675499). One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments in solvents like deuterated chloroform (B151607) (CDCl₃) provide detailed information about the carbon skeleton and the position of substituents. bioline.org.brieeesem.com

The ¹H NMR spectrum of lupeol is characterized by the presence of seven singlet signals corresponding to the angular methyl groups, a feature typical of lupane-type triterpenoids. ieeesem.comfrontiersin.org Key signals include a doublet of doublets for the H-3 proton attached to the carbon bearing the hydroxyl group, and two distinct signals for the exocyclic methylene (B1212753) protons (H-29a and H-29b). ieeesem.com

The ¹³C NMR spectrum confirms the presence of 30 carbon atoms. ieeesem.com Distinctive resonances include the signal for the hydroxyl-bearing carbon (C-3), and the two sp² hybridized carbons of the exocyclic double bond (C-20 and C-29). ieeesem.com

Two-dimensional NMR techniques are crucial for definitive assignments. bioline.org.br

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the individual rings of the triterpenoid (B12794562) structure. ieeesem.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons. bioline.org.br

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations (over two to three bonds) between protons and carbons. This is particularly useful for identifying the placement of quaternary carbons and methyl groups. For instance, HMBC spectra show correlations between the olefinic protons (H-29) and carbons C-19, C-20, and C-30, confirming the isopropenyl group's position. bioline.org.br

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 3β-Hydroxy-20(29)-lupene (Lupeol) in CDCl₃ ieeesem.comresearchgate.net

| Carbon No. | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm) |

| 1 | 38.7 | 1.62 (m), 0.97 (m) |

| 2 | 27.4 | 1.88 (m), 1.65 (m) |

| 3 | 79.0 | 3.19 (dd, J = 11.0, 4.7 Hz) |

| 4 | 38.8 | - |

| 5 | 55.3 | 0.70 (dd) |

| 6 | 18.3 | 1.50 (m), 1.48 (m) |

| 7 | 34.2 | 1.42 (m), 1.38 (m) |

| 8 | 40.8 | - |

| 9 | 50.4 | 1.28 (m) |

| 10 | 37.1 | - |

| 11 | 20.9 | 1.55 (m), 1.35 (m) |

| 12 | 25.1 | 1.61 (m), 1.52 (m) |

| 13 | 38.0 | 1.67 (m) |

| 14 | 42.8 | - |

| 15 | 27.4 | 1.40 (m), 1.38 (m) |

| 16 | 35.6 | 1.58 (m), 1.20 (m) |

| 17 | 43.0 | - |

| 18 | 48.3 | 1.38 (m) |

| 19 | 48.0 | 2.38 (ddd) |

| 20 | 150.9 | - |

| 21 | 29.8 | 1.38 (m), 1.25 (m) |

| 22 | 40.0 | 1.42 (m), 1.35 (m) |

| 23 | 28.0 | 0.95 (s) |

| 24 | 15.4 | 0.76 (s) |

| 25 | 16.1 | 0.83 (s) |

| 26 | 16.0 | 1.03 (s) |

| 27 | 14.5 | 0.94 (s) |

| 28 | 18.0 | 0.79 (s) |

| 29 | 109.3 | 4.69 (d), 4.57 (d) |

| 30 | 19.3 | 1.68 (s) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental formula of lupeol. journalijcar.org In techniques like liquid chromatography-mass spectrometry (LC-MS), lupeol typically shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 426, which corresponds to the molecular formula C₃₀H₅₀O. journalijcar.orgafjbs.com

The fragmentation pattern provides further structural confirmation. A common and significant fragment ion is observed at m/z 409, resulting from the loss of a water molecule ([M-H₂O]⁺), which is characteristic of triterpenoid alcohols. frontiersin.org Another analysis showed a peak at m/z 409 corresponding to [M + H—18]⁺. frontiersin.org Other fragment ions can arise from cleavages within the pentacyclic ring system, providing a fingerprint that aids in its identification. afjbs.com For instance, peaks at m/z 338.33, 288.28, 217.01, and 158.96 have been reported, resulting from various ring fissions and the loss of small groups like CH₃. afjbs.com Gas chromatography-mass spectrometry (GC-MS) is another powerful method used for the detection and structural analysis of lupeol in complex mixtures. frontiersin.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the 3β-Hydroxy-20(29)-lupene molecule. The IR spectrum of lupeol displays several characteristic absorption bands that confirm its structure. bioline.org.brjournalijcar.org

The most prominent feature is a broad and intense absorption peak in the region of 3200-3400 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group at the C-3 position. bioline.org.brfrontiersin.orgjournalijcar.org The spectrum also shows strong absorptions around 2940 cm⁻¹ and 2870 cm⁻¹, corresponding to the C-H stretching of aliphatic CH₂, and CH₃ groups in the pentacyclic structure. journalijcar.org

The presence of the exocyclic double bond (C=C) at C-20(29) is confirmed by a stretching vibration band around 1640-1660 cm⁻¹. bioline.org.brjournalijcar.org Additionally, a band near 885 cm⁻¹ is attributed to the out-of-plane bending vibration of the =C-H bonds of the exocyclic methylene group (CH₂). journalijcar.org The C-O stretching of the secondary alcohol is typically observed around 1035 cm⁻¹. journalijcar.org

Table 2: Characteristic IR Absorption Bands for 3β-Hydroxy-20(29)-lupene (Lupeol) bioline.org.brfrontiersin.orgjournalijcar.org

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3235 - 3433 | O-H stretch (broad) | Hydroxyl (-OH) |

| ~2922 - 2944 | C-H stretch (aliphatic) | Methylene (-CH₂-) and Methyl (-CH₃) |

| ~1640 - 1662 | C=C stretch | Exocyclic Alkene |

| ~1013 - 1035 | C-O stretch | Secondary Alcohol |

| ~887 | =C-H bend (out-of-plane) | Exocyclic Methylene (=CH₂) |

X-ray Crystallography for Precise Three-Dimensional Structure Determination and Absolute Configuration

Single-crystal X-ray crystallography provides the most definitive and precise three-dimensional structural information for lupeol and its derivatives. Analysis of lupeol crystals has confirmed its complex pentacyclic structure. The molecule consists of four six-membered rings (A, B, C, and D) and one five-membered ring (E), all fused in a trans fashion. researchgate.net The four cyclohexane (B81311) rings adopt stable chair conformations, while the cyclopentane (B165970) E ring assumes an envelope conformation. researchgate.net

The hydroxyl group at C-3 is in the equatorial (β) position. The crystal packing of lupeol molecules is stabilized by van der Waals forces and intermolecular O-H···O hydrogen bonds, which form infinite helical chains within the crystal lattice. researchgate.net

For synthesized derivatives, X-ray diffraction is invaluable for confirming the success of a chemical modification and for determining the absolute configuration of newly formed stereocenters. nih.govconicet.gov.ar For example, the crystal structures of lupeol acetate (B1210297) and lupeol propionate (B1217596) have been determined, confirming the attachment of the ester groups at the C-3 position. nih.govplos.org Similarly, X-ray analysis of epoxidized lupeol derivatives has been used to unambiguously establish the stereochemistry at C-20, confirming that the epoxidation occurs diastereoselectively. conicet.gov.ar

Spectroscopic Characterization of Synthesized Analogues

The structural elucidation of synthesized lupeol analogues relies on comparing their spectroscopic data with that of the parent compound. Chemical modifications introduce predictable changes in the NMR, MS, and IR spectra.

Lupeol Esters: The synthesis of esters, such as lupeol acetate, is readily confirmed by spectroscopic methods. bioline.org.brscielo.br

IR Spectroscopy: The broad O-H stretching band disappears, and a new, sharp, and strong absorption peak for the ester carbonyl (C=O) group appears around 1730 cm⁻¹. bioline.org.br

NMR Spectroscopy: In the ¹H NMR spectrum, the signal for the H-3 proton shifts downfield due to the deshielding effect of the adjacent ester group. scielo.br The ¹³C NMR spectrum shows the disappearance of the C-3 signal around δC 79.0 and the appearance of a new signal further downfield (~δC 81.0), along with a new carbonyl carbon signal (~δC 171.0) and signals for the acetate methyl group. bioline.org.br

Oxidized Derivatives: Oxidation of lupeol at different positions leads to characteristic spectral changes. For instance, oxidation of the C-3 hydroxyl to a ketone (lupenone) results in the disappearance of the O-H band in the IR spectrum and the appearance of a C=O ketone band (~1700 cm⁻¹). In the NMR spectra, the H-3 signal vanishes, and the C-3 signal shifts significantly downfield to the ketone region (~δC 218.0). awi.de

Other Derivatives: The synthesis of more complex analogues, such as those involving modifications at the C-28 or C-30 positions or through aldol (B89426) condensation, is also verified by comprehensive spectroscopic analysis. mdpi.com For example, the formation of a new benzene (B151609) ring in an aldolization product was confirmed by the appearance of aromatic proton and carbon signals in the NMR spectra. mdpi.com High-Resolution Mass Spectrometry (HRESIMS) is used to confirm the molecular formula of each new derivative. mdpi.com

Table 3: Summary of Key Spectroscopic Changes in Lupeol Analogues

| Derivative Type | Key Spectroscopic Change (Technique) | Rationale |

| C-3 Esters (e.g., Lupeol Acetate) | Appearance of C=O stretch ~1730 cm⁻¹ (IR); Disappearance of O-H stretch (IR) | Formation of ester carbonyl; Loss of hydroxyl group. bioline.org.br |

| Downfield shift of H-3 and C-3 signals; Appearance of ester carbonyl and alkyl signals (NMR) | Deshielding effect of ester group on C-3 and H-3. bioline.org.brscielo.br | |

| C-3 Ketone (Lupenone) | Appearance of C=O stretch ~1700 cm⁻¹ (IR); Disappearance of O-H stretch (IR) | Formation of ketone carbonyl; Loss of hydroxyl group. awi.de |

| Disappearance of H-3 signal; Drastic downfield shift of C-3 signal to ~218 ppm (NMR) | Conversion of secondary alcohol to ketone. awi.de | |

| C-20,29 Epoxide | Disappearance of olefinic signals at ~δH 4.6-4.7 and ~δC 109, 150 (NMR) | Saturation of the C=C double bond. conicet.gov.ar |

| Appearance of new signals for C-20 and C-29 in the epoxide region (~δC 60, 57) (NMR) | Formation of the three-membered epoxide ring. conicet.gov.ar |

Vi. Biological Activities and Molecular Mechanisms of 3β Hydroxy 20 29 Lupene

Anti-Inflammatory Activities and Underlying Molecular Pathways

3β-Hydroxy-20(29)-lupene, commonly known as lupeol (B1675499), demonstrates significant anti-inflammatory properties through its influence on various cellular and molecular pathways. nih.govresearchgate.net This naturally occurring pentacyclic triterpene has been shown to mitigate inflammatory responses in a variety of experimental models. nih.govjournal-of-agroalimentary.ro

Modulation of Cellular Signaling Cascades (e.g., NF-κB, PI3K/Akt, TLR4, p38 MAPK)

Lupeol exerts its anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory process. researchgate.net

NF-κB Pathway: A primary mechanism of lupeol's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govukaazpublications.comnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. plos.org Lupeol has been observed to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. nih.govnih.gov This action blocks the translocation of NF-κB into the nucleus, thereby suppressing the transcription of target inflammatory genes. nih.govnih.gov Studies have shown lupeol's ability to inhibit NF-κB activation in various cell types, including intestinal epithelial cells and macrophages. nih.govplos.org

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another target of lupeol. This pathway is involved in cell survival and proliferation and can also influence inflammatory responses. frontiersin.orgmdpi.com Research indicates that lupeol can modulate the PI3K/Akt pathway, contributing to its anti-inflammatory and other biological activities. nih.govmdpi.com For instance, lupeol has been shown to inhibit the activation of PI3K and the phosphorylation of Akt in certain contexts, which can lead to a reduction in inflammatory processes. nih.gov Conversely, in other models, such as wound healing, lupeol activates the PI3K/Akt pathway, suggesting a context-dependent regulatory role. mdpi.comresearchgate.net

TLR4 Pathway: Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of gram-negative bacteria, and triggers a strong inflammatory response. nih.govfrontiersin.org Lupeol has been found to interfere with the TLR4 signaling pathway. nih.govfrontiersin.org It can inhibit the expression of TLR4 and its downstream adapter protein, MyD88, thereby attenuating the inflammatory cascade initiated by TLR4 activation. frontiersin.orgresearchgate.net This inhibition leads to a reduction in the production of pro-inflammatory cytokines. frontiersin.org

p38 MAPK Pathway: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another important signaling route in inflammation. Lupeol has been demonstrated to inhibit the phosphorylation of p38 MAPK. nih.govbond.edu.au By doing so, it can suppress the downstream events that lead to the production of inflammatory mediators. nih.gov This inhibitory effect on the p38 MAPK pathway has been observed in models of neuroinflammation and cancer cell invasion. nih.govnih.gov

Regulation of Inflammatory Mediators and Enzymes (e.g., COX-2, Nitric Oxide Synthase)

Lupeol's anti-inflammatory effects are also mediated by its ability to regulate the expression and activity of key inflammatory enzymes and mediators.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. worldscientific.com Lupeol has been shown to significantly inhibit the expression of COX-2. worldscientific.commdpi.com This inhibition leads to a decrease in the production of prostaglandins, such as PGE2, thereby reducing inflammation. worldscientific.comoup.com

Inducible Nitric Oxide Synthase (iNOS): iNOS is another enzyme that is upregulated during inflammation and produces large amounts of nitric oxide (NO), a molecule that can contribute to tissue damage in inflammatory conditions. worldscientific.comworldscientific.com Lupeol effectively suppresses the expression of iNOS, leading to a reduction in NO production. worldscientific.commdpi.com This effect has been observed in various inflammatory models, including LPS-stimulated macrophages and endothelial cells. worldscientific.commdpi.com

Macrophage Phenotypic Plasticity and Polarization Modulation (M1 to M2 Switch)

Macrophages are key immune cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. oncotarget.com An imbalance with a predominance of M1 macrophages is associated with chronic inflammatory diseases. nih.gov

Lupeol has been shown to modulate macrophage polarization, promoting a switch from the M1 to the M2 phenotype. nih.govnih.gov In in vitro studies, treatment of M1 macrophages with lupeol resulted in a significant decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, and TNF-α, and a marked increase in the anti-inflammatory cytokine IL-10. oncotarget.comnih.gov This phenotypic switch is accompanied by a decrease in the expression of M1 markers and an increase in M2 markers. nih.govhealthdisgroup.us This modulation of macrophage polarization is a significant mechanism contributing to lupeol's anti-inflammatory effects, particularly in the context of inflammatory bowel disease. nih.govnih.gov

Investigation in In Vitro Inflammatory Models

The anti-inflammatory properties of lupeol have been extensively studied in various in vitro models.

In human intestinal epithelial cells (COLO 205) and murine macrophages (RAW 264.7) stimulated with lipopolysaccharide (LPS), lupeol strongly suppressed the production of pro-inflammatory cytokines. nih.gov Specifically, it reduced the secretion of IL-8 from COLO 205 cells and IL-6, IL-12, and TNF-α from RAW 264.7 cells. nih.gov Furthermore, lupeol inhibited LPS-induced IκBα phosphorylation and degradation, as well as the DNA binding activity of NF-κB in these cells. nih.gov In human neonatal keratinocytes, lupeol was shown to inhibit the expression of NF-κB, suggesting an anti-inflammatory effect relevant to skin inflammation. mdpi.com Studies on human osteosarcoma U-2 OS cells have also shown that lupeol can suppress cell migration and invasion, processes often linked to inflammatory pathways, by inhibiting the p38/MAPK and PI3K/Akt signaling pathways. tandfonline.com

Assessment in In Vivo Inflammatory Models (e.g., Dextran Sulfate Sodium-induced colitis, Ear Edema Models)

The anti-inflammatory effects of lupeol have been confirmed in several in vivo models of inflammation.

Dextran Sulfate Sodium (DSS)-induced Colitis: In murine models of acute and chronic colitis induced by DSS, oral administration of lupeol significantly ameliorated the disease activity index, reduced colon shortening, and improved histological scores. nih.gov Lupeol treatment also attenuated the upregulation of IκBα phosphorylation in the colonic mucosa of these mice. nih.gov Furthermore, in a DSS-induced colitis model, lupeol administration was associated with a decrease in the expression of M1-related genes and an increase in the expression of M2-related genes in the colon, supporting its role in modulating macrophage polarization in vivo. nih.govfrontiersin.org

Ear Edema Models: Topical application of lupeol has been shown to be effective in reducing inflammation in mouse ear edema models. In the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model, lupeol significantly reduced the inflammatory response. nih.govjournal-of-agroalimentary.ro This effect was associated with a reduction in myeloperoxidase levels, a marker for neutrophil infiltration into the inflamed tissue. nih.govoup.com Similarly, in a croton oil-induced ear edema model, lupeol demonstrated anti-inflammatory activity. researchgate.net

Antioxidant Properties and Mechanisms of Action

The antioxidant activity of lupeol is attributed to several mechanisms. The hydroxyl group at the C3 position of its structure is believed to play a critical role in its ability to scavenge free radicals. frontiersin.org Lupeol has been shown to enhance the activity of endogenous antioxidant enzymes. ukaazpublications.com Studies in various animal models have demonstrated that lupeol can increase the levels of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). ukaazpublications.com For instance, in a streptozotocin-induced hyperglycemic rat model, lupeol treatment increased the production of Superoxide Dismutase 2 (SOD-2) and Heme Oxygenase-1 (HO-1). frontiersin.orgnih.gov

Furthermore, lupeol has been shown to protect against lipid peroxidation. frontiersin.org It can also scavenge various free radicals, including nitric oxide, hydroxyl, and superoxide radicals. ukaazpublications.com The antioxidant effects of lupeol have been observed in different contexts, including protecting against neurodegeneration and hepatotoxicity. frontiersin.orgmdpi.com

Table 1: Summary of Lupeol's Anti-Inflammatory Mechanisms

| Signaling Pathway/Mediator | Effect of Lupeol | Key Findings | References |

|---|---|---|---|

| NF-κB | Inhibition | Prevents IκBα phosphorylation and degradation, blocking nuclear translocation. | nih.govnih.govplos.org |

| PI3K/Akt | Modulation | Inhibits activation in some inflammatory models, activates in others (e.g., wound healing). | nih.govmdpi.comresearchgate.net |

| TLR4 | Inhibition | Downregulates expression of TLR4 and MyD88, reducing LPS-induced inflammation. | nih.govfrontiersin.org |

| p38 MAPK | Inhibition | Suppresses phosphorylation of p38, mitigating downstream inflammatory events. | nih.govbond.edu.au |

| COX-2 | Inhibition | Decreases expression, leading to reduced prostaglandin (B15479496) production. | worldscientific.commdpi.com |

| iNOS | Inhibition | Suppresses expression, resulting in lower nitric oxide levels. | worldscientific.commdpi.com |

| Macrophage Polarization | M1 to M2 Switch | Decreases pro-inflammatory M1 markers and increases anti-inflammatory M2 markers. | nih.govnih.gov |

Table 2: Lupeol's Effects in In Vivo Inflammatory Models

| Model | Key Effects of Lupeol | References |

|---|---|---|

| DSS-induced Colitis | Ameliorates disease activity, reduces colon shortening, improves histology, decreases M1 and increases M2 macrophage markers. | nih.govnih.gov |

| TPA-induced Ear Edema | Reduces edema and neutrophil infiltration (myeloperoxidase levels). | nih.govjournal-of-agroalimentary.ro |

| Croton oil-induced Ear Edema | Demonstrates anti-inflammatory activity. | researchgate.net |

Enzyme Modulation in Oxidative Stress Response

Antiviral Activities and Mechanisms

3β-Hydroxy-20(29)-lupene and its derivatives have demonstrated significant antiviral properties against a range of viral pathogens. mdpi.com Their mechanisms of action often involve interfering with the early stages of the viral life cycle. mdpi.com

Research has shown the efficacy of betulin (B1666924) derivatives against several specific viruses. One notable example is the Human Papillomavirus (HPV) , a non-enveloped virus that is a primary cause of cervical cancer. mdpi.comresearchgate.net Derivatives of betulin have been shown to inhibit HPV type 11, with some compounds exhibiting a good selectivity index, indicating low cellular cytotoxicity. researchgate.net The mechanism is thought to involve the interaction of the compound with the viral capsid proteins, thereby blocking the virus from entering host cells. nih.govfrontiersin.org

Another significant target is the Hepatitis C Virus (HCV) . A derivative of betulin, 3β,28-dihydroxy-29-norlup-20(30)-yne, has been found to be active against the HCV replicon, which is a self-replicating RNA molecule of the virus used for studying its replication. researchgate.net This suggests that the compound can interfere with the viral replication process.

The table below highlights the efficacy of 3β-Hydroxy-20(29)-lupene derivatives against specific viral pathogens.

| Viral Pathogen | Compound Derivative | Observed Efficacy |

| Human Papillomavirus (HPV) type 11 | 3β,28-di-O-nicotinoylbetulin | Selectivity index of up to 35 with no cellular cytotoxicity. researchgate.net |

| Hepatitis C Virus (HCV) Replicon | 3β,28-dihydroxy-29-norlup-20(30)-yne | Active with an EC50 of 1.32 µM. researchgate.net |

The antiviral action of 3β-Hydroxy-20(29)-lupene and its derivatives is often attributed to the inhibition of viral entry into host cells. mdpi.comuni-heidelberg.de This is a critical first step in the viral life cycle. For enveloped viruses, these compounds can interact with the viral envelope, while for non-enveloped viruses like HPV, they may bind to the viral capsid proteins. nih.govuni-heidelberg.de This binding can prevent the virus from attaching to and penetrating the host cell membrane. uni-heidelberg.de

Studies on Herpes Simplex Virus (HSV) have shown that betulin and its derivatives exert a direct antiviral effect on the virus particle, likely by interfering with the viral envelope and preventing its fusion with the host cell membrane. uni-heidelberg.de The antiviral activity is often observed when the compound is added before or during the viral adsorption phase, with little to no effect once the virus has entered the cell. uni-heidelberg.de This indicates that the primary mechanism is the inhibition of viral entry rather than interference with intracellular viral replication processes. uni-heidelberg.de

For HPV, it is proposed that negatively charged residues on the modified betulin derivatives interact with positively charged regions on the HPV L1 capsid protein, which is crucial for binding to host cell receptors. nih.govfrontiersin.org This competitive binding blocks the virus from attaching to the host cell, thus preventing infection. frontiersin.org

Efficacy Against Specific Viral Pathogens (e.g., Papilloma Virus, HCV Replicon)

Antimicrobial Properties

3β-Hydroxy-20(29)-lupene and its derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties. biomaterials.plnih.govkeypublishing.org This makes them promising candidates for the development of new antimicrobial agents, especially in the face of growing antibiotic resistance.

The antibacterial activity of betulin and its derivatives has been reported against various Gram-positive and Gram-negative bacteria. nih.govkeypublishing.org For instance, they have shown considerable activity against Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis, and Escherichia coli. nih.govkeypublishing.org The minimum inhibitory concentration (MIC) of betulin against Streptococcus pyogenes has been reported to be 85 µg/mL. nih.gov Some synthetic derivatives of betulin have shown even more potent activity, with MIC90 values as low as 6.25 µM against S. aureus and E. faecalis. nih.gov The mechanism of antibacterial action is thought to involve the disruption of the bacterial cell membrane or inhibition of essential enzymes.

In addition to their antibacterial effects, betulin and its derivatives also possess antifungal properties. biomaterials.plnih.gov They have been found to be active against Candida species, such as Candida albicans and Candida krusei, which are common causes of fungal infections in humans. nih.govkeypublishing.org The antifungal activity is also believed to be related to the disruption of the fungal cell membrane integrity.

The table below summarizes the antimicrobial properties of 3β-Hydroxy-20(29)-lupene and its derivatives.

| Microorganism Type | Specific Microorganisms | Compound(s) | Observed Activity |

| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis | Betulin, Betulinic Acid, Synthetic Derivatives | Inhibition of bacterial growth, with MIC values reported in the micromolar range. nih.govkeypublishing.org |

| Gram-negative Bacteria | Escherichia coli | Betulin, Betulinic Acid | Inhibition of bacterial growth. nih.govkeypublishing.org |

| Fungi | Candida albicans, Candida krusei | Betulin, Betulinic Acid | Inhibition of fungal growth. nih.govkeypublishing.org |

Antifungal Efficacy

Other Investigated Biological Activities

Beyond its antimicrobial properties, 3β-Hydroxy-20(29)-lupene has been investigated for a range of other significant biological effects. chemodex.com

Antihyperglycemic and Antidyslipidemic: Lupeol is recognized for its antihyperglycemic and antidyslipidemic properties. chemodex.commdpi.com It acts as a multi-target agent, inhibiting proteins such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. chemodex.comnih.gov By targeting these enzymes, lupeol can help in managing blood glucose levels. nih.gov Its antidyslipidemic effects contribute to its potential in managing metabolic disorders. mdpi.com

Cardioprotective: The cardioprotective activities of lupeol have been noted in several studies. chemodex.commdpi.com While the specific mechanisms were not detailed in the provided results, its inclusion in lists of its biological properties suggests a recognized potential in protecting the heart. chemodex.commdpi.com

Hepatoprotective: Lupeol has shown hepatoprotective effects. chemodex.comthegoodscentscompany.com Research indicates its ability to protect the liver, as evidenced by its mention in studies alongside other protective activities. chemodex.comresearchgate.net

Nephroprotective: The nephroprotective potential of 3β-Hydroxy-20(29)-lupene has also been identified. chemodex.com Studies list it among compounds with protective effects on the kidneys, although detailed experimental evidence was not available in the provided search results. chemodex.com

Neuroprotective: Lupeol is reported to have neuroprotective properties. chemodex.commdpi.com This suggests its potential in protecting nerve cells from damage, a significant area of interest in neurological research. mdpi.com

Table 2: Other Investigated Biological Activities of 3β-Hydroxy-20(29)-lupene

| Biological Activity | Key Findings/Targets | Source |

|---|---|---|

| Antihyperglycemic | Inhibits α-glucosidase and α-amylase. chemodex.comnih.gov | chemodex.comnih.gov |

| Antidyslipidemic | Noted as a key biological property. mdpi.com | chemodex.commdpi.com |

| Cardioprotective | Acknowledged as a significant activity. mdpi.com | chemodex.commdpi.com |

| Hepatoprotective | Demonstrated protective effects on the liver. researchgate.net | chemodex.comresearchgate.net |

| Nephroprotective | Identified as having kidney-protective potential. | chemodex.com |

| Neuroprotective | Reported to possess nerve-protective properties. mdpi.com | chemodex.commdpi.com |

Vii. Structure Activity Relationship Sar Studies of 3β Hydroxy 20 29 Lupene and Its Analogues

Influence of Functional Group Modifications at the C-3 Position on Biological Activity

The C-3 hydroxyl group is the most frequently modified position in the lupeol (B1675499) structure, and alterations at this site have profound effects on its biological activity. orientjchem.org

Oxidation and Acylation: The transformation of the C-3 hydroxyl group into a carbonyl group to form lupenone (B1675497) has been shown to significantly increase cytotoxic activity against various cancer cell lines. researchgate.net In one study, lupenone exhibited IC50 values between 7.1-9.1 µM, a marked improvement compared to lupeol's range of 37.7-51.9 µM. researchgate.net Conversely, simple acylation of the C-3 hydroxyl function, creating ester derivatives, often leads to a decrease in cytotoxic activity. researchgate.net However, certain esterifications can introduce or enhance cytostatic effects. While lupeol itself was found to be inactive, its fatty acid esters (stearate, palmitate, myristate) and a dimethoxybenzoate ester displayed cytostatic properties against human cancer cell lines. scielo.brresearchgate.net For nitric oxide (NO) inhibition, a carbonyl group at C-3 enhances activity, whereas a hydrophobic methyl ester at the same position diminishes it. frontiersin.orgnih.gov

Carbamate (B1207046) Derivatives: The introduction of a carbamate moiety at the C-3 position has emerged as a promising strategy to enhance anti-proliferative activity. nih.govnih.gov Studies have shown that synthesizing lupeol-3-carbamate derivatives, particularly those incorporating N-heterocyclic rings like piperazine (B1678402), piperidine, and pyridine, can significantly boost anticancer effects. nih.gov For instance, a derivative with a methyl-substituted piperazine group (compound 3i in the study) showed potent anti-proliferative activity with IC50 values ranging from 5.39 to 9.43 μM against three human cancer cell lines. nih.govmdpi.com Furthermore, converting these carbamate derivatives into salts can improve both water solubility and biological activity. nih.govnih.gov A methylated salt of one such derivative (compound 3k·CH3I) demonstrated a nearly 10-fold increase in activity against the HepG2 cell line compared to lupeol. mdpi.com

Oxime Derivatives: Synthesis of oxime ester derivatives at the C-3 position has also been explored. This involves oxidizing the C-3 hydroxyl to a ketone, followed by reaction with hydroxylamine (B1172632) and subsequent esterification. orientjchem.org These modifications have resulted in compounds with moderate anti-proliferative activities against cell lines like IMR 32 and A549. orientjchem.org

The following table summarizes the activity of various C-3 modified lupeol analogues against different cancer cell lines.

| Compound | Modification at C-3 | Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| Lupeol | -OH (Parent Compound) | HeLa, KB, MCF-7, A-549 | 37.7 - 51.9 | researchgate.net |

| Lupenone | =O (Ketone) | HeLa, KB, MCF-7, A-549 | 7.1 - 9.1 | researchgate.net |

| o-phthaloyl-lupeol | -O-Acyl | HeLa, KB, MCF-7, A-549 | ~81 | researchgate.net |

| Lupeol-3-(4-methylpiperazine-1-carboxylate) | -O-Carbamate (Piperazine) | A549 | 5.39 | nih.govmdpi.com |

| Lupeol-3-(4-methylpiperazine-1-carboxylate) | -O-Carbamate (Piperazine) | HepG2 | 9.43 | nih.govmdpi.com |

| Lupeol-3-(4-methylpiperazine-1-carboxylate) | -O-Carbamate (Piperazine) | MCF-7 | 5.74 | nih.gov |

| Compound 3k·CH₃I (Salt of a carbamate derivative) | -O-Carbamate Salt | HepG2 | 3.13 | nih.govmdpi.com |

Impact of Structural Changes at the C-20(29) Isopropenyl Moiety on Biological Profile

The isopropenyl group at the C-20(29) position is another key site for structural modification that influences lupeol's biological activity. frontiersin.org This moiety is critical for the activity of some derivatives, and its alteration can lead to compounds with novel pharmacological properties.

Research has demonstrated that oxidation of the isopropenyl group can yield derivatives with potential antidiabetic activity. researchgate.netmdpi.com Using Oxone®, a potassium triple-salt, lupeol can be transformed into products where the double bond is oxidized. researchgate.net Subsequent aldolization of these oxidized intermediates with aromatic aldehydes, such as 4-bromobenzaldehyde, has led to the synthesis of new benzylidene derivatives. mdpi.com In one study, such a derivative (compound 3) showed significant α-glucosidase inhibition with an IC50 value of 202 µM, which was more potent than the acarbose-positive control (IC50 360 µM). mdpi.com Interestingly, the precursor compounds lacking the C-3 hydroxyl group were inactive, highlighting that modifications at both the C-3 and C-20(29) positions are codependent for this specific activity. mdpi.com These findings suggest that the isopropenyl moiety is a valuable handle for creating derivatives that target different biological pathways than the parent compound. researchgate.netresearchgate.net

Contribution of Other Substitutions (e.g., C-28, C-30) to Modulated Activities

While the C-3 and C-20(29) positions are primary targets for modification, altering other parts of the lupeol scaffold, such as the C-28 and C-30 positions, can also significantly modulate biological activity. These modifications often involve creating hybrid molecules where lupeol is combined with other pharmacologically active moieties.

Studies have focused on the dual modification of lupeol at the C-3 and C-30 positions to develop potent antitumor agents. researchgate.net In one such study, a series of derivatives were synthesized, including hydrazones and pyrimidines. researchgate.net A pyrimidine-2(5H)-thione derivative (compound 15 in the study) was found to be the most potent, significantly inhibiting the proliferation of MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines with IC50 values of 27.13 µM, 45.95 µM, and 46.27 µM, respectively. researchgate.net Another derivative, (2,4-dinitrophenyl)hydrazyl-3-lupeol, also showed notable activity against MDA-MB-231 and HeLa cells. researchgate.net These results indicate that simultaneous functionalization at both the A-ring (C-3) and the E-ring (C-30) of the lupeol structure can lead to a synergistic enhancement of anticancer activity. researchgate.netscilit.com

Computational Chemistry and Molecular Docking Approaches in SAR Elucidation

Computational methods, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are increasingly used to rationalize the SAR of lupeol and its analogues. scilit.com These in silico approaches provide valuable insights into the molecular interactions between the compounds and their biological targets, guiding the design of more potent and selective derivatives. frontiersin.org

Molecular docking studies have been employed to investigate how lupeol derivatives bind to specific protein targets. For example, acetylated triterpenes, including a lupeol derivative, were docked against the p53-Y220C mutant protein, a target in cancer therapy. scilit.com The results showed that the compounds could bind to various pockets on the protein surface, with the binding affinity (Vina score) varying based on the specific derivative and binding pocket. scilit.com Such analyses help to understand the structural requirements for effective binding and inhibition. Furthermore, computational tools are used to predict the pharmacokinetic profiles (ADMETox) of newly synthesized derivatives, helping to identify candidates with favorable drug-like properties and low predicted toxicity early in the drug discovery process. scilit.com

Identification of Key Pharmacophoric Features for Specific Biological Effects

Based on extensive SAR studies, several key pharmacophoric features of the lupeol scaffold have been identified as crucial for its diverse biological activities. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

For lupeol and its analogues, the key features include:

The Pentacyclic Triterpene Scaffold: This rigid, lipophilic framework serves as the fundamental backbone, orienting the functional groups in a specific three-dimensional arrangement for interaction with biological targets.